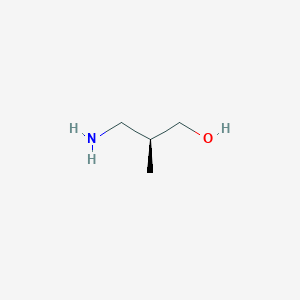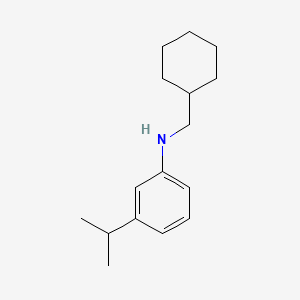
N-(cyclohexylmethyl)-3-propan-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-3-propan-2-ylaniline, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. The compound has been shown to have potential therapeutic benefits in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
CX-5461 targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. The compound binds to the DNA template of RNA polymerase I and inhibits the elongation of the RNA chain. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell death in cancer cells that have an overactive nucleolar stress response.
Biochemical and Physiological Effects:
CX-5461 has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. The compound has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. CX-5461 has also been shown to have minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells that have an overactive nucleolar stress response, its ability to inhibit ribosomal RNA synthesis, and its potential therapeutic benefits in the treatment of cancer. The limitations of using CX-5461 in lab experiments include its cost, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on CX-5461 include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic benefits. Further research is also needed to fully understand the mechanism of action of CX-5461 and its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of CX-5461 involves several steps, including the protection of aniline with a tert-butyloxycarbonyl (Boc) group, the reaction of the protected aniline with cyclohexylmethyl bromide to form the N-cyclohexylmethyl-protected aniline, and the deprotection of the Boc group to yield CX-5461. The synthesis of CX-5461 has been described in detail in several research papers.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential therapeutic benefits in the treatment of cancer. The compound has been shown to selectively target cancer cells that have an overactive nucleolar stress response, leading to the inhibition of ribosomal RNA synthesis and subsequent cell death. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. Clinical trials are currently underway to evaluate the safety and efficacy of CX-5461 in cancer patients.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h6,9-11,13-14,17H,3-5,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSWKXCONGPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2666312.png)
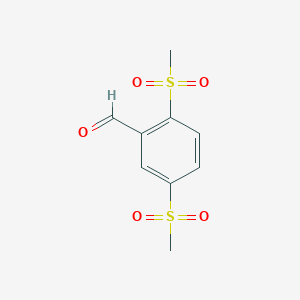
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)
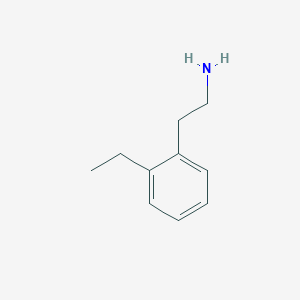
![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)
![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)

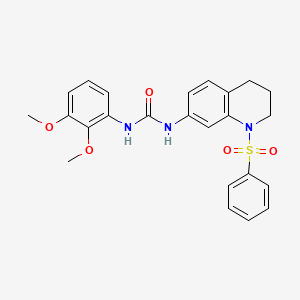

![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)
![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-](/img/structure/B2666331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2666332.png)
